molecular formula C19H17NO4 B12951223 2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate

2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B12951223
M. Wt: 323.3 g/mol
InChI Key: VMRANLAGNWLJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can introduce a wide range of functional groups onto the indole ring .

Scientific Research Applications

2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl 5-ethyl 1H-indole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-O-benzyl 5-O-ethyl 1H-indole-2,5-dicarboxylate

InChI

InChI=1S/C19H17NO4/c1-2-23-18(21)14-8-9-16-15(10-14)11-17(20-16)19(22)24-12-13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3

InChI Key

VMRANLAGNWLJPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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